2-epi-Ivermectin B1a (CAS 70288-86-7) is the C-2 epimer of Ivermectin B1a, a macrocyclic lactone antiparasitic agent. In industrial and pharmaceutical contexts, this compound is not procured for therapeutic use, but rather as a critical, high-purity analytical reference standard. It is formed primarily through base-catalyzed isomerization of the parent active pharmaceutical ingredient (API) [1]. Consequently, its primary procurement value lies in impurity profiling, forced degradation studies, and the validation of stability-indicating chromatographic methods required for regulatory compliance [2].
Substituting 2-epi-Ivermectin B1a with standard Ivermectin B1a or uncharacterized crude degradation mixtures fundamentally compromises analytical quality control. The epimer exhibits distinct chromatographic retention behavior that must be precisely mapped to prevent co-elution with the parent API peak during HPLC analysis [1]. Furthermore, because epimerization drastically reduces the molecule's biological efficacy, regulatory bodies mandate the exact quantification of this specific isomer to release API batches [2]. Relying on theoretical relative response factors or crude mixtures instead of a purified 2-epi-Ivermectin B1a standard leads to out-of-specification (OOS) errors and failed method validations in stability testing [3].
In reversed-phase high-performance liquid chromatography (HPLC), 2-epi-Ivermectin B1a demonstrates a distinct retention profile compared to the parent API, making high-purity standards essential for method resolution. Under standard reverse-phase conditions, the epimer elutes later than the main Ivermectin B1a peak, exhibiting a relative retention time (RRT) of 1.13 [1].
| Evidence Dimension | HPLC Relative Retention Time (RRT) |
| Target Compound Data | 2-epi-Ivermectin B1a RRT = 1.13 (approx. 25.1 min) |
| Comparator Or Baseline | Ivermectin B1a RRT = 1.00 (approx. 22.1 min) |
| Quantified Difference | +0.13 RRT shift (+3.0 min absolute retention difference) |
| Conditions | Reversed-phase HPLC (polar reversed-phase partitioning) |
Ensures analytical laboratories can validate baseline separation between the API and its degradation product, preventing false purity reporting.
The base-catalyzed epimerization at the C-2 position fundamentally destroys the antiparasitic activity of the molecule. Bioassays against Tetranychus urticae demonstrate that 2-epi-Ivermectin B1a requires a significantly higher concentration to achieve 90% lethality compared to the parent active compound [1].
| Evidence Dimension | Acaricidal Activity (LC90 against T. urticae) |
| Target Compound Data | 2-epi-Ivermectin B1a LC90 = 4.0 ppm |
| Comparator Or Baseline | Ivermectin B1a LC90 = 0.038 ppm |
| Quantified Difference | >100-fold reduction in biological activity |
| Conditions | In vivo lethality assay (T. urticae) |
Quantifies the severe therapeutic impact of this degradation pathway, justifying the strict regulatory requirement to monitor and limit this specific impurity in commercial formulations.
2-epi-Ivermectin B1a is the primary degradation marker for alkaline stress in Ivermectin formulations. While the parent API maintains optimal stability at pH 6.3, exposure to alkaline methanolic conditions (0.01 mol/L NaOH) triggers rapid base-catalyzed isomerization, yielding detectable levels of the 2-epi isomer within 30 minutes [REFS-1, REFS-3].
| Evidence Dimension | Isomerization onset under pH stress |
| Target Compound Data | Rapid formation within 30 minutes (0.01 mol/L NaOH) |
| Comparator Or Baseline | Stable baseline at optimal formulation pH 6.3 |
| Quantified Difference | Shift from stable API to rapid epimerization upon alkaline exposure |
| Conditions | 0.01 mol/L NaOH in methanol vs. pH 6.3 buffer |
Dictates the necessity of procuring this standard for forced degradation studies and pH optimization during liquid formulation development.
Used as a quantitative reference standard to measure degradation levels in Ivermectin bulk APIs, ensuring compliance with strict impurity limits during routine quality control [1].
Essential for validating stability-indicating LC-MS and HPLC methods, particularly for identifying base-catalyzed epimerization during the shelf-life testing of veterinary and human formulations [2].
Utilized as a target marker during the development of liquid or suspension ivermectin products to verify that the chosen excipients and buffers maintain the optimal pH (near 6.3) and prevent alkaline degradation [3].
Acute Toxic;Health Hazard;Environmental Hazard